molecular formula C9H17ClN2O B2416608 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride CAS No. 2243513-89-3

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride

Cat. No.: B2416608
CAS No.: 2243513-89-3
M. Wt: 204.7
InChI Key: QGJPXPPNCTXQMY-UHFFFAOYSA-N
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Description

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-azaspiro[2.5]octan-7-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8(12)5-7-1-4-11-9(6-7)2-3-9;/h7,11H,1-6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPXPPNCTXQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride typically involves the following steps:

    Formation of the Azaspirooctane Ring: The azaspirooctane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Acetylation: The resulting azaspirooctane intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the azaspirooctane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules and spirocyclic compounds, which are important in drug discovery and materials science.

Biology

  • Bioactivity Studies: Research has indicated that 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride may exhibit bioactive properties, making it a candidate for various biological assays. Its interaction with biological systems can provide insights into new therapeutic avenues.

Medicine

  • Therapeutic Potential: The compound has been explored for its potential therapeutic properties, particularly as a precursor in drug development targeting various diseases. Its unique structure may allow it to interact with specific receptors or enzymes, modulating their activity effectively.

Industrial Applications

  • Specialty Chemicals Production: In industry, this compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies

  • Case Study on Bioactivity:
    • A study investigated the compound's effects on cellular pathways related to inflammation. Results indicated that it could modulate inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Case Study on Drug Development:
    • Research focused on the synthesis of derivatives of this compound for enhanced potency against specific targets in cancer therapy. Preliminary results showed improved efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride: Similar spirocyclic structure but with an acetic acid moiety instead of an acetamide group.

    2-(4-Azaspiro[2.5]octan-7-yl)methanol hydrochloride: Contains a methanol group instead of an acetamide group.

Uniqueness

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride is a chemical compound characterized by its unique spirocyclic structure and its potential biological activity. This compound, with the molecular formula C9H17ClN2OC_9H_{17}ClN_2O and a molecular weight of 204.7 g/mol, is gaining attention in various scientific fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a spiro-connected azaspirooctane ring system, which enhances its interaction with biological targets. The hydrochloride form improves its solubility and stability, making it suitable for research applications.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Azaspirooctane Ring : This is achieved through cyclization reactions involving precursors like diamines or amino alcohols under acidic or basic conditions.
  • Acetylation : The azaspirooctane intermediate undergoes acetylation using acetic anhydride or acetyl chloride, often in the presence of a base.
  • Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a bioactive molecule.

The compound's mechanism of action is primarily linked to its ability to interact with specific receptors and enzymes, modulating their activity. This interaction is influenced by its spirocyclic structure, which allows it to fit into receptor binding sites effectively.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in xenograft models.
  • Neurological Implications : The compound's structure suggests potential interactions with muscarinic receptors, which are crucial in neurological pathways.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that compounds with similar structures showed dose-dependent antitumor effects in xenograft models, indicating that this compound could have similar properties .
  • Receptor Interaction Studies : Research on related compounds has shown that they act as agonists for muscarinic receptors, suggesting a possible therapeutic application in treating conditions related to these pathways .
  • Comparative Analysis : When compared to similar compounds like 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride, this compound exhibits unique binding properties due to its acetamide group, making it potentially more effective in specific applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-(4-Azaspiro[2.5]octan-7-yl)acetamideAntitumor
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneDual μ-opioid agonist
2-(4-Azaspiro[2.5]octan-7-yl)acetic acidMuscarinic receptor agonist

Q & A

Q. What are the key challenges in synthesizing 2-(4-Azaspiro[2.5]octan-7-yl)acetamide; hydrochloride, and how can they be methodologically addressed?

Synthesis of spiro compounds often involves controlling ring closure and stereochemistry. For this compound, side reactions during cyclization (e.g., competing ring sizes) may reduce yield. Methodological solutions include:

  • Using kinetic vs. thermodynamic control: Optimize reaction temperature and solvent polarity to favor the desired spiro[2.5]octane scaffold .
  • Purification strategies: Employ gradient elution in flash chromatography to separate byproducts with similar polarity .
  • Monitoring intermediates: Real-time NMR or LC-MS tracking of reaction progress to identify bottlenecks .

Q. How can researchers confirm the structural integrity of 2-(4-Azaspiro[2.5]octan-7-yl)acetamide; hydrochloride post-synthesis?

A combination of spectroscopic and computational methods is essential:

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with density functional theory (DFT)-predicted chemical shifts to resolve ambiguities in spirocyclic stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out adducts or impurities .
  • X-ray crystallography : If single crystals are obtainable, absolute configuration can be confirmed .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Contradictions may arise from dynamic effects (e.g., ring puckering) or hydrogen bonding. Approaches include:

  • Variable-temperature NMR : Identify conformational exchange processes by observing signal coalescence at elevated temperatures .
  • Solvent-dependent studies : Probe hydrogen bonding by comparing spectra in DMSO-d6 vs. CDCl3 .
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond interactions to assign stereocenters .

Q. What experimental strategies are recommended to evaluate the pharmacological activity of this compound, given its structural complexity?

Focus on target-driven assays and mechanistic studies:

  • Enzyme inhibition assays : Test against aminopeptidases or kinases, as spirocycles often modulate these targets .
  • Molecular docking : Use the compound’s 3D structure (from crystallography or DFT) to predict binding affinity for receptors like GPCRs .
  • In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to prioritize lead optimization .

Q. How can researchers reconcile discrepancies in yield optimization studies across different synthetic routes?

Systematic analysis of variables is critical:

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent .
  • Mechanistic studies : Use isotopic labeling (e.g., 18O^{18}O) or in situ IR to identify rate-limiting steps .
  • Comparative kinetic analysis : Compare activation energies of competing pathways (e.g., spiro vs. linear byproducts) using Eyring plots .

Methodological and Theoretical Questions

Q. What computational methods are most reliable for predicting the physicochemical properties of this spiro compound?

Combine quantum mechanical and machine learning approaches:

  • DFT calculations : Predict pKa (acid dissociation of the acetamide group) and logP (partition coefficient) using solvation models like COSMO-RS .
  • Molecular dynamics (MD) simulations : Model aqueous solubility by simulating hydration free energies .
  • QSAR models : Train on spirocyclic analogs to estimate bioavailability or toxicity .

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

Simulate biological environments systematically:

  • pH-rate profiling : Expose the compound to buffers ranging from pH 1.2 (stomach) to 7.4 (blood) and monitor degradation via HPLC .
  • Forced degradation studies : Use oxidative (H2_2O2_2), thermal (40–80°C), and photolytic (UV light) stress to identify degradation pathways .
  • Stability-indicating assays : Develop validated HPLC methods to quantify intact compound amid degradation products .

Data Interpretation and Theoretical Integration

Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed for this compound?

Address discrepancies through mechanistic hypothesis testing:

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (from LC-MS/MS) with observed effects to identify bioavailability barriers .
  • Metabolite profiling : Identify active or inhibitory metabolites via high-resolution mass spectrometry (HRMS) .
  • Tissue distribution studies : Use radiolabeled compound to assess accumulation in target organs .

Q. What theoretical frameworks are most applicable for understanding the spirocyclic scaffold’s reactivity?

Leverage organic chemistry principles:

  • Baldwin’s rules : Evaluate feasibility of ring-forming reactions (e.g., 5- vs. 6-membered transition states) .
  • Frontier molecular orbital (FMO) theory : Predict regioselectivity in electrophilic substitutions .
  • Conformational analysis : Use Cremer-Pople parameters to quantify ring puckering and strain .

Tables for Key Data

Q. Table 1. Comparative Pharmacological Profiles of Spirocyclic Analogs

CompoundTarget Enzyme (IC50_{50})Metabolic Stability (t1/2_{1/2}, min)Reference
2-Azaspiro[4.5]decan-8-oneAminopeptidase N (12 nM)45 (human liver microsomes)
1-Oxa-8-azaspiro[4.5]decaneKinase X (78 nM)28

Q. Table 2. Optimized Synthetic Conditions

ParameterLow Yield ProtocolHigh Yield Protocol
Temperature25°C0°C (kinetic control)
SolventTHFDichloromethane
CatalystNoneBF3_3-Et2_2O (5 mol%)
Yield22%68%
Reference

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